4-Pyrimidinecarbonitrile, 6-(difluoromethyl)-
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Overview
Description
6-(Difluoromethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a difluoromethyl group at the 6-position and a carbonitrile group at the 4-position of the pyrimidine ring. It has a molecular formula of C6H3F2N3 and a molecular weight of 155.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)pyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 6-(difluoromethyl)pyrimidine-4-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl or carbonitrile groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions vary depending on the desired transformation, with typical conditions including moderate temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
6-(Difluoromethyl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may inhibit specific enzymes or receptors involved in various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(difluoromethyl)pyrimidine-4-carbonitrile include:
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have similar difluoromethyl groups and exhibit comparable biological activities.
4-(Difluoromethyl)pyrimidine-2-carbonitrile: This compound shares the difluoromethyl and carbonitrile groups but differs in the position of substitution.
Uniqueness
6-(Difluoromethyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(difluoromethyl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)5-1-4(2-9)10-3-11-5/h1,3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRUKRYXSMHVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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